4-[2-(2-methylphenoxy)ethyl]morpholine
Description
4-[2-(2-Methylphenoxy)ethyl]morpholine is a morpholine derivative characterized by a 2-methylphenoxyethyl substituent attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, often serving as intermediates or bioactive molecules.
Key structural features:
- 2-Methylphenoxyethyl side chain: The 2-methyl group introduces steric hindrance and electron-donating effects, which may influence receptor binding or metabolic stability compared to other substituents.
Properties
IUPAC Name |
4-[2-(2-methylphenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-12-4-2-3-5-13(12)16-11-8-14-6-9-15-10-7-14/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGYGBVGKHGWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methylphenoxy)ethyl]morpholine typically involves the reaction of morpholine with 2-(2-methylphenoxy)ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Anhydrous ethanol or acetonitrile
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
4-[2-(2-methylphenoxy)ethyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various morpholine-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-[2-(2-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-[2-(2-methylphenoxy)ethyl]morpholine with structurally related morpholine derivatives:
Key Observations :
- Electron-withdrawing vs.
- Steric effects: The 2-methyl group in the target compound introduces ortho-substitution, which may hinder enzymatic degradation compared to para-substituted analogs (e.g., 4-nitrophenoxy in ).
Anticancer Activity
A structurally related arotinoid, 4-[2-(p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenoxy)ethyl]morpholine (), demonstrated potent antitumor effects in rat mammary carcinoma models at 0.35 mmol/kg/day, reducing tumor burden to 10–30% of initial values with minimal bone toxicity compared to retinoids .
Toxicity Profiles
- Retinoid analogs: Severe skeletal toxicity (e.g., all-trans-retinoic acid) limits dosing .
- Morpholine derivatives: ’s arotinoid showed dose-dependent weight loss and skin effects but avoided severe bone toxicity, suggesting morpholine’s role in mitigating side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
